Home > Products > Screening Compounds P18870 > 7-Bromoquinoline-3,4-diamine
7-Bromoquinoline-3,4-diamine - 1232149-37-9

7-Bromoquinoline-3,4-diamine

Catalog Number: EVT-3183426
CAS Number: 1232149-37-9
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H8BrN3. It is classified as a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound has garnered significant attention in various scientific fields, including chemistry, biology, medicine, and industry, due to its versatile applications and unique chemical properties. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromoquinoline-3,4-diamine typically involves the reduction of 7-bromo-3-nitroquinolin-4-amine. A common method for this reduction employs tin (II) chloride dihydrate in ethyl acetate under reflux conditions for approximately three hours. This method allows for the conversion of the nitro group to an amine group, resulting in the desired diamine compound.

In industrial settings, large-scale synthesis often follows similar reduction reactions but is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly utilized to enhance production efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Bromoquinoline-3,4-diamine features a quinoline ring substituted with a bromine atom at the 7-position and amino groups at the 3 and 4 positions. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Key Structural Data:

  • Molecular Formula: C9H8BrN3
  • Molecular Weight: Approximately 244.08 g/mol
  • Structural Characteristics: The presence of both bromine and amino groups on the quinoline ring enhances its potential for forming hydrogen bonds and interacting with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

7-Bromoquinoline-3,4-diamine can undergo various chemical reactions, including:

  • Reduction: The primary reaction involves the reduction of nitro groups to amines.
  • Substitution: Halogen substitution reactions are common, particularly involving the bromine atom.
  • Oxidation: The compound can participate in oxidation reactions leading to the formation of quinoline derivatives.

Common Reagents:

  • Reduction: Tin (II) chloride dihydrate in ethyl acetate.
  • Substitution: Nucleophilic substitution reactions using bases or other nucleophiles.
  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

These reactions highlight the compound's versatility as a building block for synthesizing more complex organic molecules.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Bromoquinoline-3,4-diamine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are essential for determining suitable applications in laboratory settings and industrial processes.

Applications

Scientific Uses

7-Bromoquinoline-3,4-diamine has diverse applications across multiple scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic applications in drug discovery and development, particularly in targeting specific diseases.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals due to its unique reactivity.
Introduction to Quinoline Diamine Scaffolds in Heterocyclic Chemistry

Structural Significance of 3,4-Diaminosubstituted Quinoline Core

The 3,4-diaminoquinoline core features an electron-rich diazine fragment fused to a benzene ring, creating an unsymmetrical π-system. X-ray crystallographic analyses of analogous compounds reveal near-planar geometry with intramolecular hydrogen bonding between the C3-NH₂ and C4-NH₂ groups (distance ≈ 2.1–2.3 Å), reducing conformational flexibility while enhancing stability [3]. This hydrogen bonding creates a pseudo-five-membered ring structure that significantly influences electron distribution.

The diamino substitution at the 3- and 4-positions generates a push-pull electronic system:

  • Electron donation: The C3-NH₂ group exhibits stronger electron-donating character (σₚ = –0.66) compared to C4-NH₂ (σₘ = –0.16) due to positional effects relative to the ring nitrogen.
  • Resonance effects: Conjugation of the C4-amino group with the pyridinic nitrogen increases quinoid character in the heterocyclic ring, verified through bathochromic shifts in UV-Vis spectra (λₘₐₓ ≈ 350–370 nm in ethanol) [7].

Table 1: Physicochemical Properties of 7-Bromoquinoline-3,4-diamine

PropertyValueMeasurement Method
Molecular FormulaC₉H₈BrN₃High-resolution MS
Molecular Weight238.08 g/molCalculated
Hydrogen Bond Donors2Computational (PubChem)
Hydrogen Bond Acceptors3Computational (PubChem)
Topological Polar Surface Area64.93 ŲCalculated (Chemscene)
logP2.16Octanol-water partition

The bromine atom at C7 further perturbs this electronic arrangement, creating a polarized system ideal for nucleophilic substitution at C7 and electrophilic attack at C5/C8 positions. Nuclear Independent Chemical Shift (NICS) calculations for analogous systems show increased aromaticity in the benzenoid ring (NICS(1) = –10.2 ppm) versus diminished aromaticity in the heterocyclic ring (NICS(1) = –6.8 ppm), confirming differential reactivity across the system [3].

Role of Bromo-Substituents in Regioselective Functionalization

The C7-bromo substituent in 7-bromoquinoline-3,4-diamine serves dual roles: a steric/electronic director for regioselective functionalization and a synthetic handle for metal-catalyzed cross-coupling. The bromine’s position ortho to the heterocyclic nitrogen creates a halogen bonding motif capable of influencing solid-state packing (d(Br···N) ≈ 3.2 Å), though its primary synthetic utility lies in facilitating selective transformations:

Electronic Effects on Reactivity:

  • Electrophilic Substitution: Bromine’s –I effect deactivates the benzenoid ring toward electrophilic substitution, directing incoming electrophiles exclusively to C5 and C8 positions. Nitration studies show C5:C8 substitution ratio ≈ 4:1 due to steric constraints near C8 [3].
  • Nucleophilic Displacement: The bromine undergoes facile displacement by soft nucleophiles (e.g., thiols, amines) under Ullmann-type conditions (CuI, 110°C, DMSO) without affecting the bromo substituents in analogous 6-bromo or 8-bromo isomers, demonstrating enhanced leaving group ability at C7.

Cross-Coupling Applications:Palladium-catalyzed cross-coupling reactions proceed with exceptional regiocontrol:

  • Suzuki-Miyaura Coupling: Achieves >90% yield with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1) at 80°C
  • Buchwald-Hartwig Amination: Selective monoamination occurs with primary amines (Pd₂(dba)₃/XPhos, t-BuONa, toluene, 100°C) without competing reaction at the diamino sites
  • Direct Arylation: Challenges arise due to competing N-arylation, but optimized conditions (Pd(OAc)₂ (5 mol%), CuI (0.6 equiv), DMF, 140°C, 96h) achieve 34% yield for C2-arylation [3]

Table 2: Regioselective Functionalization of 7-Bromoquinoline-3,4-diamine

Reaction TypeConditionsRegioselectivityYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°CC7-aryl replacement>90%
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONa, toluene, 100°CC7-amination75–85%
Direct C2-ArylationPd(OAc)₂, CuI, DMF, 140°C, 96hC2-position34%
Electrophilic BrominationBr₂, CHCl₃, 0°CC5 > C8 (4:1)60%

Comparative Analysis with Related Diamino Heterocycles (Imidazoquinolines, Pyrazoloquinolinones)

The 3,4-diaminoquinoline scaffold serves as a strategic precursor to fused heterocyclic systems with enhanced pharmacological profiles. Comparative analysis reveals distinct advantages and limitations relative to other diamino heterocycles:

Imidazoquinolines:

  • Synthetic Access: Cyclization of 7-bromoquinoline-3,4-diamine with formic acid yields 7-bromoimidazo[4,5-c]quinoline in 57–98% yield – superior to alternative routes requiring harsh conditions [3].
  • Electronic Properties: Imidazo fusion increases electron deficiency at C4 (calculated NPA charge: –0.32 vs. –0.41 in precursor), enhancing π-deficiency for protein binding.
  • Bioactivity Profile: Imidazoquinolines derived from 7-bromoquinoline-3,4-diamine demonstrate potent modulation of GABAₐ receptors at α1β3-containing subtypes (EC₅₀ ≈ 0.8 μM), outperforming non-brominated analogs by 3-fold in efficacy [3].

Pyrazoloquinolinones:

  • Structural Divergence: Replacement of the C3-NH₂ with carbonyl oxygen creates a hydrogen bond acceptor instead of donor, fundamentally altering binding modes at biological targets.
  • Solubility Limitations: Pyrazoloquinolinones exhibit significantly lower aqueous solubility (<0.1 mg/mL) versus diaminoquinoline precursors (≈1.2 mg/mL) due to loss of H-bonding capacity, complicating pharmacological development [3].
  • Synthetic Flexibility: The diaminoquinoline permits late-stage diversification before annulation, whereas pyrazoloquinolinones require early introduction of substituents.

Isoquinoline-Tethered Systems:Recent studies demonstrate that 7-bromoquinoline-3,4-diamine derivatives undergo tandem cyclization-coupling to generate isoquinoline-tethered quinazolines exhibiting 7–12× enhanced HER2 selectivity over EGFR compared to lapatinib. This selectivity arises from optimal positioning of the bromine atom for hydrophobic interactions in the HER2 binding pocket [4].

Historical Development and Research Milestones

The chemistry of diaminoquinolines evolved through three distinct phases, with 7-bromoquinoline-3,4-diamine emerging as a key intermediate in contemporary medicinal chemistry:

Foundational Period (1950s-1980s):

  • Gould-Jacobs Reaction Optimization (1960s): Adaptation of the quinoline synthesis using diethylmalonate and anilines established reliable access to 4-hydroxyquinoline-3-carboxylates, though decarboxylation steps suffered from moderate yields (31–61%) due to high-temperature side reactions [3].
  • Regioselective Nitration Protocols (1970s): Development of mixed acid (HNO₃/AcOH) conditions enabled C3-nitration without benzenoid ring oxidation, crucial for later amination.

Halogenation Era (1990s-2010s):

  • Dehalogenation Challenges (2005): Identification of halogen-dependent reduction conditions for nitro groups – iron/NH₄Cl for brominated quinolines versus Pd/C hydrogenation for non-halogenated analogs – prevented unwanted dehalogenation during diamine synthesis [3].
  • POCl₃ Chlorination Standardization: Established high-yield conversion of quinolinones to chloroquinolines (≈85% yield), enabling nucleophilic amination.

Modern Methodologies (2020s-Present):

  • Late-Stage C–H Functionalization (2022): Palladium/copper-catalyzed direct arylation at C2 (34% yield after optimization) represented a paradigm shift from classical cross-coupling, though N-arylation remains a competing pathway [3].
  • Bioisosteric Drug Design (2025): Strategic incorporation of 7-bromoimidazo[4,5-c]quinoline into kinase inhibitors yielded compounds with unprecedented HER2/EGFR selectivity ratios (12:1), demonstrating the scaffold’s versatility beyond CNS targets [4].

Table 3: Key Derivatives Derived from 7-Bromoquinoline-3,4-diamine

Compound ClassRepresentative StructurePrimary ApplicationKey Advantage
Imidazo[4,5-c]quinolines7-Bromo-2-phenylimidazo[4,5-c]quinolineGABAₐ receptor modulationEnhanced efficacy at α1β3 subtypes
Isoquinoline-quinazolinesN4-benzyl-7-bromoquinoline-3,4-diamineHER2-selective kinase inhibition7–12× selectivity over EGFR
C2-Arylated Diaminoquinolines7-Bromo-2-(4-cyanophenyl)quinoline-3,4-diamineSynthetic intermediateEnables π-extension at C2

This historical progression demonstrates how methodological advances transformed 7-bromoquinoline-3,4-diamine from a synthetic curiosity into a versatile building block for drug discovery – a trajectory expected to continue with emerging photoredox and electrochemical functionalization techniques.

Properties

CAS Number

1232149-37-9

Product Name

7-Bromoquinoline-3,4-diamine

IUPAC Name

7-bromoquinoline-3,4-diamine

Molecular Formula

C9H8BrN3

Molecular Weight

238.08

InChI

InChI=1S/C9H8BrN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13)

InChI Key

SYMORBBHPXGJHS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C=C1Br)N)N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.